methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate
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Overview
Description
Methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyran ring, a benzoylamino group, and a methoxyiminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate include:
- Methyl (αE)-(α-(methoxyimino)-2-[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzeneaceate (Trifloxystrobin)
- (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications and a subject of ongoing research .
Properties
IUPAC Name |
methyl 5-benzamido-2-[(2Z)-2-methoxyiminoethyl]-6-oxopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-23-16(21)12-10-13(17(22)25-14(12)8-9-18-24-2)19-15(20)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,19,20)/b18-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRDWOIHSRGSFD-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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